molecular formula C23H33N3O B12719803 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- CAS No. 93464-30-3

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)-

Cat. No.: B12719803
CAS No.: 93464-30-3
M. Wt: 367.5 g/mol
InChI Key: JHKYVAUXCHWDTK-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diamines with acetone in the presence of catalysts can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating cyclization and other transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or electronic properties to materials.

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic diazepines and related structures. Examples include:

  • Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(4-phenyl-1-piperazinyl)methyl.
  • Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(4-morpholinyl)methyl.

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)- lies in its specific substitution pattern and the presence of the morpholine ring. This confers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93464-30-3

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

4-(3-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylpropyl)morpholine

InChI

InChI=1S/C23H33N3O/c1-2-10-22-21(8-1)24-20-9-5-7-19(20)23(11-3-4-12-23)26(22)14-6-13-25-15-17-27-18-16-25/h1-2,8,10,19H,3-7,9,11-18H2

InChI Key

JHKYVAUXCHWDTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCCN5CCOCC5

Origin of Product

United States

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